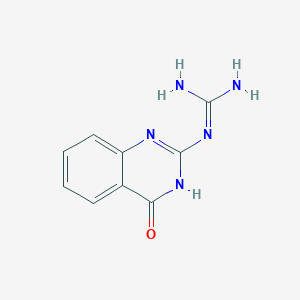

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxo-3H-quinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPFRQBUVWIDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346024 | |

| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-92-9 | |

| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3][4][5][6][7] The incorporation of a guanidine moiety, a functional group also prevalent in biologically active compounds, into the quinazoline framework presents a compelling strategy for the development of novel drug candidates.[8] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound, a molecule of significant interest for its potential pharmacological activities. This document is intended to serve as a practical resource for researchers in the fields of organic synthesis and drug discovery.

Introduction: The Quinazoline Core in Drug Discovery

Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of biologically active molecules.[6][9] These nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][7] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The guanidine group is another critical pharmacophore known for its ability to engage in multiple hydrogen bonding interactions, a key feature for molecular recognition in biological systems.[8] The strategic combination of the quinazolinone core with a guanidine substituent at the 2-position is hypothesized to yield novel compounds with unique therapeutic potential. This guide outlines a robust methodology for the synthesis of this compound and the analytical techniques required for its thorough characterization.

Synthetic Strategy and Rationale

The proposed synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall strategy involves the initial construction of the quinazolinone ring system, followed by the introduction of the guanidine functionality.

Synthesis of 2-Amino-3,4-dihydroquinazolin-4-one (Intermediate I)

The initial step focuses on the synthesis of the key intermediate, 2-amino-3,4-dihydroquinazolin-4-one. A common and effective method for this transformation is the cyclocondensation of 2-aminobenzamide with cyanogen bromide.[10]

Experimental Protocol: Synthesis of 2-Amino-3,4-dihydroquinazolin-4-one

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-aminobenzamide (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cyanogen bromide (1.1 equivalents) is carefully added to the solution. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with a saturated solution of sodium bicarbonate to neutralize any remaining acidic byproducts. The crude product is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude 2-amino-3,4-dihydroquinazolin-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure intermediate as a crystalline solid.

Synthesis of this compound (Target Compound)

The final step involves the guanidinylation of 2-amino-3,4-dihydroquinazolin-4-one. This can be achieved through the reaction of the amino group with a guanidinylating agent. A common method for this transformation is the use of S-methylisothiourea sulfate in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 2-Amino-3,4-dihydroquinazolin-4-one (1 equivalent) is dissolved in a suitable solvent like dimethylformamide (DMF) in a round-bottom flask.

-

Reagent Addition: S-methylisothiourea sulfate (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-18 hours. The reaction progress is monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Observation |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[7][9][11][12]

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |

| 3400-3200 | N-H stretching (guanidine and amide) | Broad |

| 3100-3000 | Aromatic C-H stretching | Sharp to medium |

| ~1680 | C=O stretching (amide) | Strong, sharp |

| ~1640 | C=N stretching | Medium to strong |

| 1600-1450 | Aromatic C=C stretching | Multiple sharp bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The expected chemical shifts are based on data from similar quinazolinone and guanidine-containing compounds.[13][14][15][16]

¹H NMR (DMSO-d₆, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | singlet | 1H | Amide N-H |

| ~8.1 | doublet | 1H | Aromatic H (position 5) |

| ~7.8 | triplet | 1H | Aromatic H (position 7) |

| ~7.7 | doublet | 1H | Aromatic H (position 8) |

| ~7.5 | triplet | 1H | Aromatic H (position 6) |

| ~7.0-7.4 | broad singlet | 4H | Guanidinyl N-H protons |

¹³C NMR (DMSO-d₆, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (amide) |

| ~158 | C=N (guanidine) |

| ~153 | C2 (quinazoline) |

| ~149 | Quaternary aromatic C (position 8a) |

| ~135 | Aromatic CH (position 7) |

| ~128 | Aromatic CH (position 5) |

| ~127 | Aromatic CH (position 6) |

| ~121 | Quaternary aromatic C (position 4a) |

| ~115 | Aromatic CH (position 8) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the target compound.

| Technique | Expected m/z [M+H]⁺ | Molecular Formula |

| ESI-HRMS | Calculated: 204.0889 | C₉H₉N₅O |

Diagram of the Characterization Workflow:

Caption: Workflow for the purification and characterization of the target compound.

Potential Applications and Future Directions

Given the established biological activities of both quinazolinones and guanidines, this compound is a promising candidate for various therapeutic applications. The structural features of this molecule suggest potential interactions with a range of biological targets.

-

Antihypertensive Agents: Many quinazoline derivatives are known to exhibit antihypertensive properties.[1][2][3]

-

Anticancer Therapeutics: The quinazolinone core is present in several approved anticancer drugs, and the addition of a guanidine group could enhance this activity.[6]

-

Enzyme Inhibition: The guanidine moiety can mimic the side chain of arginine, suggesting potential inhibitory activity against enzymes that recognize arginine-containing substrates.

Future work should focus on the biological evaluation of this compound in relevant in vitro and in vivo models to explore its therapeutic potential. Further structural modifications could also be explored to optimize its activity and pharmacokinetic properties.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and utilizes readily available starting materials. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final compound. This document aims to facilitate further research into this promising molecule and its potential applications in drug discovery and development.

References

-

Alagarsamy, V., et al. (1983). Synthesis and antihypertensive activity of some new quinazoline derivatives. Journal of Medicinal Chemistry, 26(10), 1433-1438. [Link]

-

Jatav, V., et al. (2008). Synthesis and Antihypertensive Activity of Novel Quinazolin-4(3H)-one Derivatives. Medicinal Chemistry, 4(4), 349-354. [Link]

-

Ohri, M., et al. (2014). Synthesis and Antihypertensive Screening of New Derivatives of Quinazolines Linked with Isoxazole. BioMed Research International, 2014, 975870. [Link]

-

Patel, H. U., et al. (2013). Synthesis and Antihypertensive Activity of Some Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 3(03), 171-174. [Link]

-

Jatav, V., et al. (2008). Synthesis and Antihypertensive Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

-

Lee, K., et al. (2010). Synthesis of 2-Amino-3,4-dihydroquinazolines and Imidazo[2,1-b]quinazoline-2-ones. ResearchGate. [Link]

-

Gopalkrishna, P., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(16), 4994. [Link]

-

Jin, L., et al. (2019). Supporting Information for... American Chemical Society. [Link]

-

El-Gamal, M. I., et al. (2020). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 25(21), 5034. [Link]

-

Voronkov, A., et al. (2021). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmaceutical Chemistry Journal, 55, 245-251. [Link]

-

de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 8(32), 29013-29027. [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 1. ResearchGate. [Link]

-

Golden, J. E., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Chemistry – A European Journal, 26(11), 2489-2493. [Link]

-

Park, C. M., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 839. [Link]

-

Voronkov, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7064. [Link]

-

S. L. Galdino, et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(21), 9578-9593. [Link]

-

M. C. Paun, et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. [Link]

-

S. S. Rajput, et al. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 12(7), 5313-5320. [Link]

-

Chen, Y., et al. (2021). Biologically active guanidine alkaloids. Chinese Herbal Medicines, 13(3), 303-322. [Link]

Sources

- 1. Synthesis and antihypertensive activity of some new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and Antihypertensive Screening of New Derivatives of Quinazolines Linked with Isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijirt.org [ijirt.org]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 16. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of this compound. The insights and protocols herein are synthesized from established analytical principles and data from structurally related analogues to provide a robust framework for its evaluation as a potential therapeutic agent.

Introduction: A Scaffold of Therapeutic Promise

The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Its rigid, bicyclic structure provides a versatile template for presenting functional groups in a defined three-dimensional space, leading to interactions with a wide array of biological targets, including kinases and receptors.[2][3]

When this scaffold is functionalized with a guanidine group at the 2-position, it creates a molecule of significant interest. The guanidine moiety is a powerful pharmacophore, characterized by its strong basicity and ability to form multiple hydrogen bonds.[4] It is a key feature in many therapeutic agents, where its protonated state at physiological pH facilitates critical interactions with biological targets like the Na+/H+ exchanger (NHE-1).[1][5]

The convergence of these two moieties in this compound suggests a high potential for biological activity. Analogues of this compound have demonstrated promising effects as inhibitors of tubulin polymerization, various kinases, and NHE-1, indicating potential applications in oncology, as well as in treating inflammatory and cardiovascular diseases.[2][3][5] Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step in its journey from a chemical entity to a viable drug candidate. This guide elucidates these properties and provides field-proven methodologies for their accurate determination.

Molecular Structure and Foundational Characteristics

The chemical identity of this compound is defined by its distinct structural features, which dictate its chemical behavior and potential for biological interactions.

-

Quinazolinone Core: A bicyclic aromatic system that provides a rigid framework.

-

Guanidine Group: A highly basic functional group (-NH-C(=NH)-NH2) that is predominantly protonated and positively charged at physiological pH. This feature is paramount for its solubility, membrane permeability, and target-binding characteristics.

-

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms), suggesting a high capacity for specific interactions with protein targets.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₅O | [6] |

| Molecular Weight | 203.2 g/mol | [6] |

| CAS Number | 62936-92-9 | [7] |

| SMILES | NC(N)=Nc1nc2ccccc2c(=O)[nH]1 | [6] |

Synthesis and Structural Confirmation

While multiple synthetic routes to quinazolinone derivatives exist, a common approach involves the reaction of a suitable precursor with guanidine.[5][8] The synthesis provides the material necessary for all subsequent physicochemical and biological evaluations.

General Synthetic Workflow

A plausible synthesis could be adapted from methodologies reported for similar structures.[5][8] This typically involves the cyclization of an anthranilic acid derivative followed by the introduction of the guanidine moiety. Post-synthesis, rigorous purification, often by recrystallization or column chromatography, is essential to ensure the high purity required for analytical testing.

Caption: Generalized synthetic workflow for this compound.

Structural Characterization

Confirmation of the compound's identity and purity is achieved through a standard suite of spectroscopic techniques, as documented for numerous analogues.[9][10]

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that further confirm its structure.[8]

-

Infrared (IR) Spectroscopy: Identifies characteristic vibrations of functional groups, such as the C=O stretch of the quinazolinone ring and N-H stretches from the guanidine and amide moieties.[10]

Ionization Constant (pKa)

Causality: The pKa value is arguably the most influential physicochemical parameter for this molecule. It quantifies the acidity or basicity of ionizable groups. The guanidine group is one of the strongest organic bases, meaning it will be protonated (and positively charged) across the entire physiological pH range.[11] This charge dictates aqueous solubility, influences how the molecule crosses biological membranes, and is often essential for the ionic and hydrogen-bond interactions that drive high-affinity target binding.

Experimental Protocol: Potentiometric Titration

This is a robust and reliable method for determining pKa. The choice of a co-solvent system is critical for compounds with limited aqueous solubility.

-

Preparation: Accurately weigh the compound (1-2 mg) and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary to ensure the compound remains dissolved throughout the titration.

-

System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0) at a constant temperature (e.g., 25°C). This step is a self-validating control for instrument performance.

-

Titration: Titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic guanidine group. Subsequently, titrate with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of any acidic protons.

-

Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by using specialized software that analyzes the derivative of the curve.

-

Validation: Perform a titration of a known standard (e.g., Tris buffer) in the same co-solvent system to validate the accuracy of the method.

| Ionizable Group | Expected pKa Range | Significance |

| Guanidinium (Conjugate Acid) | 12 - 13.5 | Strongly basic; will be >99.9% protonated at physiological pH 7.4.[11] |

| Quinazolinone N-H | 9 - 11 | Weakly acidic; will be predominantly neutral at physiological pH. |

Lipophilicity (LogP and LogD)

Causality: Lipophilicity, or "greasiness," is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

LogP measures the partitioning of the neutral molecule between an oily (n-octanol) and an aqueous phase.

-

LogD is the partition coefficient at a specific pH. For an ionizable molecule like this one, LogD is the more physiologically relevant parameter. The high pKa of the guanidine group ensures the molecule is charged at pH 7.4, which will dramatically reduce its partitioning into the lipid phase compared to the neutral form. Therefore, we expect LogD₇.₄ to be significantly lower than LogP.

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound and serves as the gold standard.

Caption: Standard workflow for the determination of LogD using the shake-flask method.

-

Phase Preparation: Prepare a phosphate buffer at the desired pH (e.g., 7.4). Mix equal volumes of n-octanol and the buffer and shake vigorously to pre-saturate each phase with the other.

-

Compound Addition: Add a small, known amount of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Seal the vial and shake at a constant temperature until equilibrium is established (typically several hours to 24 hours). This ensures the partitioning is complete and the measurement is of the true thermodynamic distribution.

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Causality: A compound must be in solution to be absorbed into the bloodstream and reach its target. The solubility of this compound is expected to be highly pH-dependent due to the basic guanidine group. At low pH, where the guanidine is protonated to form a salt, solubility will be significantly higher than at high pH, where the neutral, less polar free base form predominates. This property is critical for designing oral formulations and intravenous solutions.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask

This method determines the equilibrium solubility, which is the most accurate measure for formulation development.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A self-validating check is to measure the concentration at two different time points (e.g., 24h and 48h); if the values are the same, equilibrium has been achieved.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove all undissolved solid.

-

Quantification: Dilute the resulting saturated supernatant and analyze the concentration using a calibrated HPLC-UV or LC-MS method.

-

Data Reporting: Report the solubility in units of mg/mL or µM at each specific pH.

| Solubility Type | Description | Importance |

| Thermodynamic | The maximum concentration of a compound in a saturated solution at equilibrium. | Gold standard for formulation and biopharmaceutical classification. |

| Kinetic | Measured after adding a DMSO stock to buffer; precipitation may occur over time. | High-throughput screening; reflects solubility under non-equilibrium conditions. |

Chemical Stability

Causality: Chemical stability determines a compound's shelf-life and its viability under physiological conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. A stability study for a close analogue, N-[2-[4-oxo-3(4H)-quinazolinyl]propionyl]-guanidine, utilized capillary electrophoresis and mass spectrometry to identify related impurities, underscoring the importance of this analysis.[12]

Experimental Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation study to assess chemical stability.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Conditions: Aliquot the stock solution into separate vessels for each stress condition:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat.

-

Oxidative Degradation: Add dilute hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines.

-

Thermal Stress: Heat the solution in a neutral buffer.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition, neutralize it if necessary, and dilute it for analysis.

-

Analysis: Analyze all samples using a validated, stability-indicating HPLC or Capillary Electrophoresis (CE) method. A stability-indicating method is one that can separate the intact parent drug from all potential degradation products without interference.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Use LC-MS to identify the mass of major degradation products to propose degradation pathways.

Conclusion

This compound is a molecule with significant therapeutic potential, stemming from the combination of the privileged quinazolinone scaffold and the potent guanidine pharmacophore. Its physicochemical profile is dominated by the strong basicity of the guanidine group, which renders the molecule positively charged at physiological pH. This core property results in high, pH-dependent aqueous solubility but lower lipophilicity (LogD), a profile that presents both opportunities and challenges for drug development. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of this promising compound, enabling researchers to make informed decisions in the progression towards a potential clinical candidate.

References

-

Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. Available at: [Link]

-

Study of the stability of the biologically active compound N-[2-[4-oxo-3(4H)-quinazolinyl]propionyl]-guanidine using electrophoresis and mass spectrometry. ResearchGate. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Available at: [Link]

-

Biological activities of guanidine compounds. PubMed. Available at: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Synthesis of N′-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. Taylor & Francis Online. Available at: [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. DovePress. Available at: [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. Available at: [Link]

-

Development and validation of the quantitative determination method for a new biologically active compound N-[2-[4-oxo-3(4Н)-qinazolinyl]propionyl]-guanidine by the method of titration in a non-aqueous medium. Problems of Biological Medical and Pharmaceutical Chemistry. Available at: [Link]

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. MDPI. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed. Available at: [Link]

-

The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. Available at: [Link]

-

EFFECT OF QUINAZOLIN-4(3H)-ONE DERIVATIVE ON MORPHOFUNCTIONAL PROPERTIES OF PERITONEAL MACROPHAGES. Astrakhan Medical Journal. Available at: [Link]

-

Superbases based on guanidine and the values of pKa of the conjugated acids. ResearchGate. Available at: [Link]

-

Development and validation of the quantitative determination method for a new biologically active compound N-[2-[4-oxo-3(4Н)-qinazolinyl]propionyl]-guanidine by the method of titration in a non-aqueous medium. Eco-Vector Journals Portal. Available at: [Link]

Sources

- 1. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 62936-92-9|1-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine|BLD Pharm [bldpharm.com]

- 8. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine in Cancer Cells

This guide provides a comprehensive technical overview of the probable mechanisms of action for the novel compound N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine in the context of cancer cell biology. Drawing upon the extensive research into the quinazoline scaffold as a privileged structure in oncology, this document synthesizes current understanding to propose and detail the most likely molecular targets and cellular effects of this specific molecule. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Quinazoline Scaffold as a Cornerstone in Oncology Drug Discovery

The quinazoline ring system is a foundational pharmacophore in modern medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] In oncology, several quinazoline-based drugs have received FDA approval and are in clinical use, primarily as kinase inhibitors.[5][6] These compounds, such as gefitinib and erlotinib, have revolutionized the treatment of certain cancers by targeting specific signaling pathways that drive tumor growth and survival.[5] The therapeutic success of these agents underscores the potential of novel quinazoline derivatives like this compound as next-generation anticancer therapeutics.

The PI3K/Akt/mTOR Pathway: A High-Probability Target

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[5][7] A significant body of evidence points to the quinazoline scaffold as a potent inhibitor of this pathway.[5][7][8][9][10][11]

Direct Inhibition of PI3K

It is highly probable that this compound functions as an ATP-competitive inhibitor of PI3K. The quinazoline ring can mimic the adenine moiety of ATP, while the guanidinium group at the 2-position can form critical hydrogen bonds and electrostatic interactions within the kinase domain of PI3K, particularly with key residues in the ATP-binding pocket.[8] Many quinazoline derivatives have been specifically designed to target the p110α catalytic subunit of PI3K (PI3Kα), which is frequently mutated and overexpressed in various cancers.[5][11]

Downstream Consequences of PI3K Inhibition

Inhibition of PI3K by this compound would lead to a cascade of downstream effects:

-

Reduced Akt Phosphorylation: PI3K is responsible for generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase Akt. Inhibition of PI3K would decrease PIP3 levels, leading to reduced phosphorylation and activation of Akt.[7]

-

mTORC1 Inactivation: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. Therefore, PI3K inhibition would lead to mTORC1 inactivation and subsequent suppression of protein synthesis and cell growth.[7]

-

Induction of Apoptosis: The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad. By inhibiting this pathway, this compound is expected to induce apoptosis.[10][11]

-

Cell Cycle Arrest: The pathway also regulates cell cycle progression through proteins like cyclin D1 and p27. Inhibition is likely to cause cell cycle arrest, often at the G1 phase.[11]

A proposed signaling pathway for the action of this compound is depicted below:

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Other Potential Mechanisms of Action

While the PI3K/Akt/mTOR pathway is a primary candidate, the versatile quinazoline scaffold could enable this compound to exert its anticancer effects through other mechanisms.

Inhibition of Other Kinases

The quinazoline core is a known scaffold for inhibitors of various other kinases critical to cancer progression:

-

EGFR and VEGFR: Some quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers of tumor growth and angiogenesis.[8][12]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition by quinazoline-based compounds can lead to mitotic arrest and apoptosis.[13]

Tubulin Polymerization Inhibition

Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition.[14][15] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and apoptosis.[14][15] The structural similarity of this compound to these compounds suggests that this could be a parallel or alternative mechanism of action.

Experimental Validation Protocols

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

-

Methodology (MTT/SRB Assay):

-

Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

Kinase Inhibition Assays

-

Objective: To directly measure the inhibitory activity of the compound against a panel of purified kinases, with a focus on PI3K isoforms.

-

Methodology (In Vitro Kinase Assay):

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate purified PI3Kα, β, γ, and δ with ATP and the appropriate lipid substrate in the presence of varying concentrations of this compound.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Determine the IC50 value for each kinase isoform.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Methodology:

-

Treat cancer cells with this compound at concentrations around its IC50 value for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-S6K, and total S6K.

-

Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the changes in protein phosphorylation levels relative to total protein levels.

-

Figure 2: Standard workflow for Western Blot analysis.

Cell Cycle and Apoptosis Analysis

-

Objective: To determine the effect of the compound on cell cycle distribution and apoptosis induction.

-

Methodology (Flow Cytometry):

-

Cell Cycle:

-

Treat cells with the compound for 24-48 hours.

-

Harvest and fix the cells in 70% ethanol.

-

Stain the cells with propidium iodide (PI) and RNase A.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Apoptosis:

-

Treat cells with the compound for 24-48 hours.

-

Harvest the cells and stain them with Annexin V-FITC and PI.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Quantitative Data Summary

While specific data for this compound is not yet available, the following table presents representative IC50 values for other quinazoline derivatives targeting the PI3K pathway and exhibiting cytotoxicity against various cancer cell lines, to provide a comparative context.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4-aminoquinazoline derivative (6b) | PI3Kα | HCT-116 | 13.6 nM (enzymatic) | [11] |

| Quinazoline sulfonamide (12) | EGFR/VEGFR-2 | MCF-7 | 0.0977 | [8] |

| 2,3-dihydroquinazolin-4(1H)-one (39) | Tubulin | HT29 | 0.02 | [14] |

| Quinazolin-4(3H)-one hydrazide (3a) | - | MCF-7 | 0.20 | [16] |

Conclusion

This compound is a promising novel compound for cancer therapy, belonging to the well-established and highly successful quinazoline class of anticancer agents. Based on extensive literature on structurally related compounds, its primary mechanism of action is likely the inhibition of the PI3K/Akt/mTOR signaling pathway. However, alternative or complementary mechanisms, such as inhibition of other kinases or disruption of tubulin polymerization, cannot be ruled out. The experimental protocols detailed in this guide provide a robust framework for the comprehensive elucidation of its molecular mechanism, which will be crucial for its future development as a therapeutic agent.

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). PMC - NIH. [Link]

-

FDA-approved inhibitors of PI3K/Akt/mTOR pathway. (2023). ResearchGate. [Link]

-

Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). PMC - NIH. [Link]

-

A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells. (n.d.). PubMed. [Link]

-

The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. (2021). PubMed. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). RSC Publishing. [Link]

-

Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (n.d.). MDPI. [Link]

-

Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). PubMed. [Link]

-

Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025). PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). NIH. [Link]

-

Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). NIH. [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (n.d.). MDPI. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. [Link]

-

Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (n.d.). ResearchGate. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PMC - NIH. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH. [Link]

-

A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (n.d.). PMC - NIH. [Link]

-

Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). PMC - NIH. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]

-

Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (n.d.). ScienceDirect. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]

-

Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). PMC - NIH. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). RSC Publishing. [Link]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Deconvoluting the Mechanism: A Senior Application Scientist's Guide to Identifying Biological Targets of 2-Guanidinoquinazoline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Imperative of Target Identification

The 2-guanidinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for a range of compounds with significant therapeutic potential. Research has demonstrated their activity as inhibitors of bacterial translation[1], modulators of the STAT3 signaling pathway in cancer[2], and even as agents that promote the readthrough of nonsense mutations in genetic diseases.[3] Other derivatives have been investigated for their roles as Na+/H+ exchanger (NHE-1) inhibitors[4][5] and potential inhibitors of kinases like PI3Kα and EGFR.[6][7] This diverse bioactivity underscores the scaffold's versatility but also presents a critical challenge: for any given derivative, what is its precise molecular target, and how does it exert its effect?

Identifying the specific biological target of a novel compound is a cornerstone of modern drug discovery.[8] It transforms a "black box" phenotypic screening hit into a tool for rational drug design, enabling mechanism of action (MoA) studies, optimization of on-target potency, and mitigation of off-target toxicities. This guide provides a comprehensive framework for the systematic identification and validation of the molecular targets of novel 2-guanidinoquinazoline derivatives, drawing from an integrated strategy of computational, biochemical, and cellular approaches.

Part 1: Foundational Strategy & Initial Hypothesis Generation

Before embarking on resource-intensive experimental work, a strategic foundation must be laid. The goal is to move from a broad landscape of possibilities to a focused set of hypotheses. This process integrates computational analysis with a deep understanding of the compound's known phenotypic effects. A robust target identification campaign rarely succeeds with a single method; it requires the thoughtful integration of orthogonal approaches.[9][10]

The Integrated Target Identification Workflow

Caption: Integrated workflow for small molecule target identification.

Computational Approaches: Focusing the Search

Computational methods provide a cost-effective first step to generate tractable hypotheses by leveraging existing structural and bioactivity data.[11]

-

Structure-Based Virtual Screening: Given that quinazoline derivatives are known to target kinase ATP-binding pockets[7], a primary approach is to perform molecular docking of your 2-guanidinoquinazoline derivative against a panel of known kinase structures. This can help predict binding poses and estimate binding affinity, highlighting potential kinase targets. Several computational tools and databases are available for this purpose.[11]

-

Ligand-Based Similarity Searching: If your compound shows a specific phenotype, you can use its chemical structure as a query to search databases of bioactive molecules (e.g., ChEMBL, PubChem). Identifying compounds with similar structures and known targets can provide valuable clues about your compound's potential targets.

Part 2: Primary Experimental Target Discovery Strategies

Experimental methods are essential for identifying protein interactions directly. These strategies can be broadly divided into two classes: affinity-based methods, which require chemical modification of the compound, and label-free methods, which use the compound in its native state.[8][12]

Affinity-Based Proteomics: Fishing for Targets

The most direct way to identify a compound's binding partners is to use the compound itself as "bait".[13] This is typically achieved through affinity chromatography, where an immobilized version of the small molecule is used to capture proteins from a cell lysate.[14]

Caption: Principle of affinity chromatography for target identification.

Expertise & Rationale: The success of this method hinges on two critical factors. First, the synthesis of an affinity probe (e.g., biotin- or bead-conjugated) where the linker is attached to a position on the 2-guanidinoquinazoline scaffold that is not essential for its biological activity.[14] Structure-activity relationship (SAR) data is invaluable here. Second, the use of a negative control is non-negotiable for trustworthiness. This should be either beads alone or, ideally, beads conjugated to a structurally similar but biologically inactive analog of your compound to identify and discard non-specific binders.

Methodology:

-

Probe Synthesis: Covalently attach the 2-guanidinoquinazoline derivative to a solid support (e.g., NHS-activated Sepharose beads) via a linker at a non-critical position. Synthesize a negative control probe using an inactive analog.

-

Lysate Preparation: Grow cells of a relevant line (e.g., a cancer cell line sensitive to the compound) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the clarified cell lysate with the compound-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical to reduce background.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with silver or Coomassie staining, and excise unique bands for identification by mass spectrometry. Alternatively, for a more comprehensive view, perform an on-bead digest followed by shotgun proteomics (LC-MS/MS).[8]

-

Data Analysis: Identify proteins that are significantly enriched on the active compound beads compared to the inactive control beads. These are your high-confidence putative targets.

Label-Free Approaches: Preserving Native Interactions

These methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[12] They rely on the principle that a drug binding to its target protein can alter the protein's physical properties, such as its stability.

Expertise & Rationale: CETSA is a powerful technique for both target identification and confirming target engagement in a physiological context (i.e., within intact cells or tissue).[15] The core principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. By heating cell lysates or intact cells treated with the compound to various temperatures, one can identify proteins that remain soluble at higher temperatures compared to untreated controls.

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Treatment: Treat intact cells or cell lysates with the 2-guanidinoquinazoline derivative or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the samples and heat them individually across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Separation: Lyse the intact cells (if used) and separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation.

-

Quantification (Discovery Mode): Analyze the soluble fractions from all temperatures for both treated and control samples using quantitative mass spectrometry (e.g., using TMT labeling).

-

Data Analysis: Identify proteins whose thermal denaturation curve shifts to a higher temperature in the presence of the compound. These are the proteins stabilized by drug binding and are therefore candidate targets.

Part 3: Target Validation and MoA Elucidation

Identifying a list of putative targets is a major milestone, but it is not the end of the journey. The next critical phase is to validate these hits to confirm they are genuine, biologically relevant targets responsible for the compound's observed phenotype.[16]

Orthogonal Confirmation of Direct Binding

Biochemical and biophysical methods are required to confirm a direct, physical interaction between the compound and the putative target protein and to quantify the binding affinity.

-

Surface Plasmon Resonance (SPR): This technique immobilizes the purified target protein on a sensor chip and measures the change in refractive index as the 2-guanidinoquinazoline derivative flows over it. It provides real-time kinetics of binding (on- and off-rates) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution. It is the gold standard for determining binding thermodynamics (KD, ΔH, ΔS).

Cellular Target Engagement

Confirming that the compound engages the target within the complex environment of a living cell is crucial.

-

Targeted CETSA: Once a target is identified, CETSA can be used in a validation mode. Instead of a proteome-wide analysis, the soluble fraction is analyzed by Western Blot using an antibody specific to the target protein. A clear thermal shift confirms engagement in cells.

-

NanoBRET™/HiBiT Lytic Assays: These are bioluminescence-based methods that can be used to quantify target engagement in living cells. They typically require genetic modification of the target protein (e.g., tagging with NanoLuc® luciferase), but provide highly quantitative data.

Genetic Validation

The most definitive way to link a target to a phenotype is through genetic manipulation.[9]

-

siRNA/shRNA Knockdown: Transiently reducing the expression of the putative target protein using RNA interference. If the knockdown recapitulates the phenotype observed with the compound, it provides strong evidence that the protein is on the causal pathway.

-

CRISPR/Cas9 Knockout: Permanently ablating the gene encoding the target protein. This provides a cleaner and more definitive result than knockdown. A loss of compound sensitivity in the knockout cells is a powerful validation result.

Quantitative Data Summary

When validating hits, it's essential to organize the quantitative data to compare results across different assays and prioritize the most promising target.

| Putative Target | Affinity Pull-down (Fold Enrichment) | CETSA (ΔTm in °C) | SPR (Binding Affinity, KD) | Cellular Assay (IC50 in Knockdown Cells) |

| Protein Kinase X | 5.2 | +4.1 | 85 nM | > 50 µM (Loss of sensitivity) |

| STAT3 | 1.8 | +1.5 | 1.2 µM | 2.5 µM (No change) |

| NHE-1 | 1.2 | No Shift | > 100 µM | 2.8 µM (No change) |

This table represents hypothetical data for illustration.

Conclusion

The identification of biological targets for novel 2-guanidinoquinazoline derivatives is a complex but achievable process that is fundamental to their development as therapeutic agents. A successful strategy is not reliant on a single "magic bullet" technique but is built on the logical integration of computational, affinity-based, and label-free methods. Starting with broad, discovery-focused approaches and moving towards targeted, validation-focused experiments provides the necessary rigor. Each step, from the careful design of an affinity probe to the genetic validation of a top hit, serves as a self-validating system, building confidence in the final identified target. This methodical deconvolution of a compound's mechanism of action is what ultimately paves the way for translating a promising chemical scaffold into a rationally designed therapeutic.

References

- Target Identification and Validation (Small Molecules) - University College London.

- Small-molecule Target and Pathway Identific

- Identification of Direct Protein Targets of Small Molecules - ACS Chemical Biology.

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC, PubMed Central.

- (PDF)

- 2-Guanidino-quinazolines as a novel class of transl

- A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds - Benchchem.

- Target identification and mechanism of action in chemical biology and drug discovery - NIH.

- 2-Guanidinoquinazolines as new inhibitors of the STAT3 p

- Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione - Research Results in Pharmacology.

- Systematic computational strategies for identifying protein targets and lead discovery - NIH.

- Combining experimental strategies for successful target deconvolution - Department of Pharmacology.

- How are target proteins identified for drug discovery?

- Target deconvolution strategies in drug discovery | Request PDF - ResearchG

- 2-Guanidino-quinazoline promotes the readthrough of nonsense mutations underlying human genetic diseases - PubMed.

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT.

- Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)

- Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PubMed.

- Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv

Sources

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Guanidino-quinazoline promotes the readthrough of nonsense mutations underlying human genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 5. researchgate.net [researchgate.net]

- 6. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Combining experimental strategies for successful target deconvolution. — Department of Pharmacology [pharm.ox.ac.uk]

- 11. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ucl.ac.uk [ucl.ac.uk]

The Nexus of Structure and Function: A Technical Guide to the Structure-Activity Relationships of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine Analogs

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting a range of conditions, including cardiovascular diseases and inflammatory disorders. We will delve into the synthetic rationale, key structural modifications, and their profound impact on biological activity, with a particular focus on the inhibition of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).

Introduction: The Quinazoline-Guanidine Scaffold - A Privileged Chemotype

The quinazolinone core is a prominent heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The incorporation of a guanidine moiety, a strongly basic group capable of forming multiple hydrogen bonds, at the 2-position of the 4-oxo-3,4-dihydroquinazoline ring system creates a unique chemical entity with significant therapeutic potential. These analogs have emerged as potent inhibitors of the ubiquitously expressed membrane protein, the Na+/H+ Exchanger isoform 1 (NHE-1).[3][4]

NHE-1 plays a critical role in maintaining intracellular pH and cell volume.[5] However, its hyperactivity is implicated in the pathophysiology of various diseases, including myocardial ischemia-reperfusion injury, cardiac hypertrophy, and inflammation.[6][7] By inhibiting NHE-1, this compound analogs can mitigate the detrimental downstream effects of excessive sodium and calcium influx, such as mitochondrial dysfunction, reactive oxygen species (ROS) production, and the release of pro-inflammatory cytokines.[1][6] This guide will dissect the intricate relationship between the chemical structure of these analogs and their biological efficacy.

The Core Structure and Key Areas of Modification

The fundamental scaffold of the compounds discussed herein is this compound. The exploration of its SAR primarily revolves around modifications at three key positions, as illustrated below. Understanding the impact of these modifications is crucial for the rational design of more potent and selective analogs.

Caption: Downstream signaling cascade of NHE-1 hyperactivation.

By blocking NHE-1, these quinazoline-guanidine analogs prevent the initial surge in intracellular sodium, thereby averting the subsequent calcium overload and its pathological consequences, including reduced production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). [1][3]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections outline the key methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of the target compounds typically begins with anthranilic acid or its derivatives. A common synthetic route is outlined below.

Caption: General synthetic workflow.

Step-by-Step Protocol for a Representative Synthesis:

-

Synthesis of the Quinazolinone Core: A mixture of the appropriate anthranilic acid derivative and an isothiocyanate is refluxed in a suitable solvent such as ethanol to yield the 2-mercapto-3-substituted-quinazolin-4-one. [8]2. Introduction of the Linker: The 2-mercapto-quinazolin-4-one is then S-alkylated using an appropriate halo-ester (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate in a solvent such as DMF. [9]3. Formation of the Guanidine Moiety: The resulting ester intermediate is reacted with guanidine hydrochloride in the presence of a base (e.g., KOH) in refluxing ethanol. [3]For the synthesis of cyclic guanidine analogs, aminoguanidine carbonate is used, which undergoes cyclization to form the 5-amino-1,2,4-triazole ring. [3][9]4. Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Biological Evaluation

This assay indirectly measures NHE-1 activity by observing changes in platelet volume in response to an acid load.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP.

-

Acidification: An acidic solution is added to the PRP to lower the intracellular pH, thereby activating NHE-1.

-

Incubation with Inhibitors: The acidified PRP is incubated with various concentrations of the test compounds.

-

Measurement of Platelet Swelling: The change in light transmission, which correlates with platelet swelling due to Na+ and water influx via NHE-1, is monitored over time using a platelet aggregometer. [10]5. Data Analysis: The IC50 values are calculated from the concentration-response curves.

This assay assesses the ability of the compounds to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media. [11]2. Cell Plating and Pre-treatment: Macrophages are plated in multi-well plates and pre-treated with various concentrations of the test compounds for 1 hour. [12]3. Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. [11][12]4. Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent. [13][14]The absorbance is measured spectrophotometrically.

-

IL-6 Measurement: The concentration of IL-6 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions. [15]6. Data Analysis: The IC50 values for the inhibition of NO and IL-6 production are calculated.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly NHE-1 inhibitors. The SAR studies have revealed critical structural features that govern the biological activity of these analogs. The superiority of cyclic guanidine mimics, the influence of substituents on the quinazoline ring, and the impact of N-alkylation/arylation provide a clear roadmap for the design of next-generation compounds with enhanced potency and selectivity.

Future research should focus on further elucidating the downstream signaling pathways modulated by these compounds to better understand their multifaceted pharmacological effects. The exploration of a wider range of substituents on the quinazoline core and the development of novel guanidine isosteres could lead to the discovery of clinical candidates for the treatment of cardiovascular diseases, inflammatory conditions, and potentially other pathologies where NHE-1 hyperactivity plays a significant role.

References

-

Spasov, A. A., Ozerov, A. A., Kosolapov, V. A., Gurova, N. A., Kucheryavenko, A. I., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., Taran, A. S., Borisov, A. V., Sokolova, E. A., Klochkov, V. V., Merezhkina, D. V., Miroshnikov, M. V., Ovsyankina, N. R., Smirnov, A. V., & Velikorodnaya, Y. I. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life (Basel, Switzerland), 12(10), 1647. [Link]

-

Spasov, A. A., Ozerov, A. A., Kosolapov, V. A., Gurova, N. A., Babkov, D. A., Taran, A. S., Merezhkina, D. V., Miroshnikov, M. V., & Velikorodnaya, Y. I. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific reports, 11(1), 24328. [Link]

-

Spasov, A., Ozerov, A., Kosolapov, V., Gurova, N., Kucheryavenko, A., Naumenko, L., Babkov, D., Sirotenko, V., Taran, A., Borisov, A., Sokolova, E., Klochkov, V., Merezhkina, D., Miroshnikov, M., Ovsyankina, N., Smirnov, A., & Velikorodnaya, Y. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life, 12(10), 1647. [Link]

-

Villa-Abrille, M. C., Cingolani, H. E., & De Giusti, E. A. (2013). Mitochondrial NHE1: a newly identified target to prevent heart disease. Frontiers in physiology, 4, 169. [Link]

-

Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., Litvinov, R. A., Taran, A. S., Stepanova, N. V., Ibragimova, U. M., Spasov, A. A., & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73-84. [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules (Basel, Switzerland), 27(23), 8470. [Link]

-

Pérez, N. G., de la Fuente, M. C., Ennis, I. L., Garciarena, C. D., & Cingolani, H. E. (2021). Myocardial Impact of NHE1 Regulation by Sildenafil. Frontiers in cardiovascular medicine, 8, 629676. [Link]

-

Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., Litvinov, R. A., Taran, A. S., Stepanova, N. V., Ibragimova, U. M., Spasov, A. A., & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73-84. [Link]

-

Nanotechnology Characterization Laboratory. (2012). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCL Method PCC-12. [Link]

-

Popiolek, L., & Glibin, V. (2020). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 25(21), 5035. [Link]

-

Qureshi, N., & Morrison, D. C. (2010). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in health and disease, 9, 111. [Link]

-

Fenton, J. I., & Hord, N. G. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrition journal, 5, 1. [Link]

-

Yeves, A. M., & Ennis, I. L. (2013). Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide. Journal of thrombosis and thrombolysis, 35(2), 241–246. [Link]

-

Li, J. J., Zou, L., & Wang, H. (2013). Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells. Nanoscale, 5(17), 7934–7941. [Link]

-

Huang, Y. L., & Chen, Y. H. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants (Basel, Switzerland), 8(8), 263. [Link]

Sources

- 1. Loss of NHE1 activity leads to reduced oxidative stress in heart and mitigates high-fat diet-induced myocardial stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial NHE1: a newly identified target to prevent heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]